1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a fluorobenzene sulfonyl group, a morpholine ring, and a piperidine carboxamide moiety. These structural features contribute to its reactivity and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-(4-BROMOBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
- 1-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c19-16-1-3-17(4-2-16)27(24,25)22-8-5-15(6-9-22)18(23)20-7-10-21-11-13-26-14-12-21/h1-4,15H,5-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSBRWHWTSLWHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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